

structure-activity relationship of 2,3-Dihydrobenzofuran-4-carbaldehyde derivatives.

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-carbaldehyde

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A comprehensive analysis of the structure-activity relationship (SAR) of 2,3-dihydrobenzofuran derivatives reveals critical insights into their potential as therapeutic agents, particularly as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme pivotal in DNA repair mechanisms. While direct SAR studies on **2,3-Dihydrobenzofuran-4-carbaldehyde** are not extensively documented in publicly available research, a detailed examination of closely related analogues, specifically 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives, provides a strong foundation for understanding the key structural motifs required for potent biological activity.

Comparative Analysis of PARP-1 Inhibition

A systematic evaluation of synthesized 2,3-dihydrobenzofuran derivatives has identified several compounds with significant PARP-1 inhibitory activity. The following table summarizes the *in vitro* potency of key analogues, highlighting the impact of various substitutions on the dihydrobenzofuran core. The data is extracted from a study focused on the discovery of novel PARP-1 inhibitors.[\[1\]](#)[\[2\]](#)

Compound ID	Core Scaffold	R1 (Position 5)	R2 (Position 2)	PARP-1 IC50 (μ M)
3	2,3-Dihydrobenzofuran-7-carboxamide	H	H	9.45[1][2]
20	2,3-Dihydrobenzofuran-7-carboxamide	F	H	2.12[1][2]
rac-13c	2,3-Dihydrobenzofuran-7-carboxamide	F	CH3	2.45[1][2]
(-)-13c	2,3-Dihydrobenzofuran-7-carboxamide	F	CH3	1.53[1]
36	2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide	H	H	16.2[1][2]
52	2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide	H	p-chlorophenyl	6.09[1][2]
58	2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide	H	3',4'-dihydroxybenzylidene	0.531[1][2]
59	2,3-Dihydrobenzofuran	H	2',4'-dihydroxybenzylidene	0.753[1][2]

an-3(2H)-one-7-
carboxamide

66	2,3- Dihydrobenzofur- an-3(2H)-one-7- carboxamide	H	4'-(piperidin-1- yl)benzylidene	0.718[1][2]
73	2,3- Dihydrobenzofur- an-3(2H)-one-7- carboxamide	H	4'-(4- methylpiperazin- 1-yl)benzylidene	0.079[1][2]

Key Structure-Activity Relationship Insights

The data presented above leads to several key SAR conclusions for this class of compounds as PARP-1 inhibitors:

- Core Scaffold Influence: The initial lead compound, 2,3-dihydrobenzofuran-7-carboxamide (Compound 3), demonstrated moderate activity.[1][2] Modification to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold (Compound 36) initially resulted in a slight decrease in potency.[1][2] However, this scaffold proved more amenable to extensive and impactful modifications at the 2-position.[1]
- Substitution at Position 5: The introduction of a fluorine atom at the 5-position of the 2,3-dihydrobenzofuran-7-carboxamide core (Compound 20) led to an approximately 4.5-fold increase in potency compared to the unsubstituted parent compound 3.[1][2] This suggests that small, electron-withdrawing groups at this position are well-tolerated and can enhance inhibitory activity.
- Substitution at Position 2:
 - For the 2,3-dihydrobenzofuran-7-carboxamide scaffold, the introduction of a methyl group at the 2-position (Compound rac-13c) provided a slight improvement in potency over the 5-fluoro analogue 20.[1][2] Furthermore, stereochemistry at this position was found to be a factor, with the (-)-enantiomer (Compound (-)-13c) being more active.[1]

- For the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, substitutions at the 2-position had a dramatic effect on activity. Large hydrophobic groups, such as a p-chlorophenyl group (Compound 52), improved potency over the unsubstituted core.[1][2]
- The most significant gains in potency were achieved with substituted benzylidene groups at the 2-position. Dihydroxybenzylidene derivatives (Compounds 58 and 59) showed a substantial increase in activity, indicating that polar interactions are beneficial.[1][2]
- Furthermore, the incorporation of heterocyclic moieties on the benzylidene ring, particularly those containing nitrogen, led to the most potent compounds. For instance, the 4'-(4-methylpiperazin-1-yl)benzylidene derivative (Compound 73) exhibited an IC₅₀ value of 0.079 μM, a significant improvement over the initial lead compound.[1][2]

Experimental Protocols

PARP-1 Enzyme Inhibitory Assay:

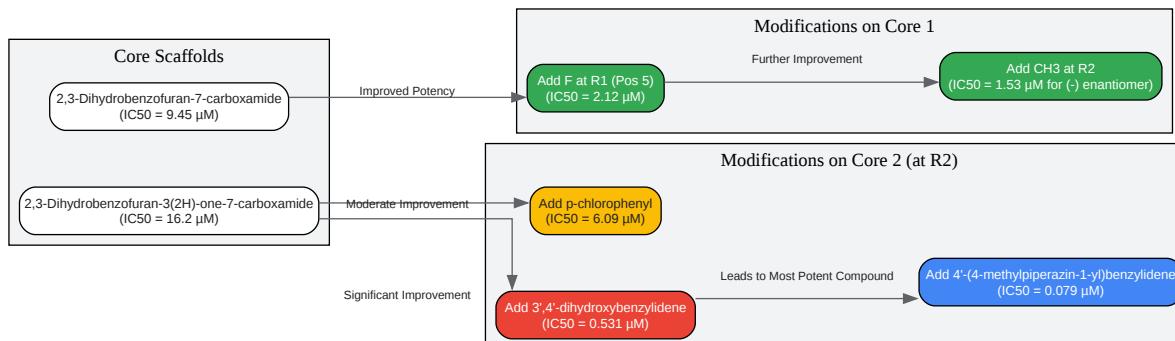
The in vitro inhibitory activity of the synthesized compounds against PARP-1 was determined using a standardized enzyme assay. The clinical candidates olaparib and veliparib were utilized as reference standards for comparison.[2] The assay measures the incorporation of biotinylated NAD⁺ into histone proteins, a reaction catalyzed by PARP-1. The general steps are as follows:

- Plate Preparation: Histone-coated 96-well plates are used as the substrate for the PARP-1 enzyme.
- Reaction Mixture: A reaction mixture is prepared containing the PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and the test compound at varying concentrations.
- Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.
- Incubation: The plate is incubated to allow for the poly(ADP-ribosylation) of the histone proteins.
- Detection: The biotinylated histones are detected using a streptavidin-conjugated horseradish peroxidase (HRP) enzyme.

- Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light output is measured using a microplate reader. The intensity of the light is proportional to the PARP-1 activity.
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural modifications and their impact on the PARP-1 inhibitory activity of the 2,3-dihydrobenzofuran core.



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Structure-Activity Relationship of 2,3-Dihydrobenzofuran Derivatives as PARP-1 Inhibitors.

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References

- 1. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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